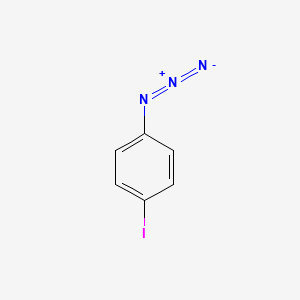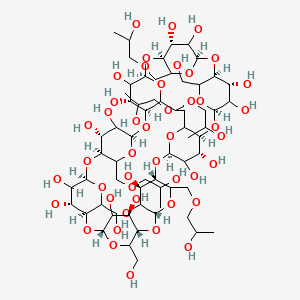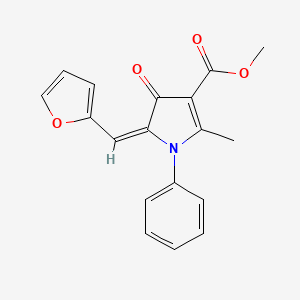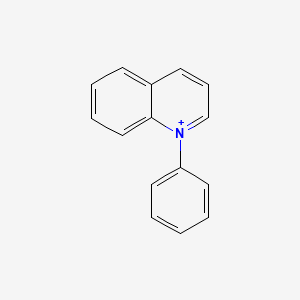
1-叠氮基-4-碘苯
概述
描述
Synthesis Analysis
The synthesis of azidoiodinanes, closely related to 1-azido-4-iodobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds. Single-crystal X-ray analysis reveals a distorted T-shaped geometry typical of hypervalent iodine compounds (Zhdankin et al., 1996). Additionally, iodobenzene-catalyzed synthesis presents a practical method for generating α-azidoketones from aryl ketones, suggesting a pathway for synthesizing azido-substituted benzene derivatives (Chang et al., 2010).
Molecular Structure Analysis
The molecular structure of azidoiodinanes, including compounds similar to 1-azido-4-iodobenzene, showcases a hypervalent iodine distorted T-shaped geometry. The bond lengths to the iodine atom are indicative of single covalent bonds common in organic derivatives of polyvalent iodine, with a geometry similar to that of monomeric iodine azide in gas phase (Zhdankin et al., 1996).
Chemical Reactions and Properties
1-Azido-4-iodobenzene and its derivatives participate in various chemical reactions, notably in the synthesis of nitrogen-rich compounds for energetic materials. The direct α-azidonation of tetramethyltetrazene illustrates the compound's role in introducing azido groups, optimized for forming nitrogen-rich derivatives (Gilloux et al., 2014). Moreover, the iodobenzene-catalyzed synthesis of oxabicyclo compounds through C-C and C-O bond formation highlights the reactivity of the iodo group in facilitating complex molecular constructions (Ngatimin et al., 2013).
Physical Properties Analysis
The physical properties of 1,4-diiodobenzene, a compound structurally similar to 1-azido-4-iodobenzene, have been studied in detail, providing insights into the characteristics of the azidoiodobenzene compound. The crystal structure analysis at 293 K reveals orthorhombic symmetry, with specific C-I and C-C bond lengths and angles, suggesting a slight deviation from planarity indicative of the steric effects present in halogenated benzenes (Hinchliffe et al., 1985).
科学研究应用
有机合成
1-叠氮基-4-碘苯: 是有机合成中一种用途广泛的试剂,特别是在合成叠氮化物和胺类方面。 它在施陶丁格反应中用于将叠氮化物转化为胺,而胺是有机化学中基础的结构单元 . 该化合物还在钯催化的偶联反应中发挥作用,例如铃木-宫浦偶联反应,以形成在药物中普遍存在的联芳基结构 .
药物化学
在药物化学中,1-叠氮基-4-碘苯用于将叠氮基团引入分子中,这些叠氮基团可以进一步转化为各种官能团。 它在药物前体和前药的合成中尤为重要 . 叠氮基官能团也是点击化学反应的前体,点击化学广泛应用于药物发现和生物偶联技术 .
材料科学
该化合物在材料科学中有所应用,特别是在开发新型聚合物和涂层方面。 1-叠氮基-4-碘苯的叠氮基团可以发生环加成反应,形成三唑环,三唑环是某些具有增强热稳定性和化学稳定性的聚合物结构的组成部分 .
分析化学
1-叠氮基-4-碘苯: 用作分析化学中的衍生化试剂。 它可用于标记蛋白质和其他生物分子,使其能够通过光谱方法进行检测和定量 . 这在蛋白质相互作用和动力学研究中特别有用。
环境科学
在环境科学中,1-叠氮基-4-碘苯可用于研究化学降解过程。 研究人员用它来了解环境中含叠氮化物的化合物分解情况,并评估这些化合物对生态系统的影响 .
生物化学
在生物化学中,1-叠氮基-4-碘苯用于蛋白质标记和交联研究。 它可以被光活化以连接到蛋白质上的特定位点,这有助于绘制蛋白质结构和功能图谱。 这对理解蛋白质-蛋白质相互作用和酶活性机制至关重要 .
安全和危害
This chemical is considered hazardous. It’s combustible and harmful if swallowed or inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
作用机制
Target of Action
The primary target of 1-Azido-4-iodobenzene is opsin , a protein found in photoreceptor cells of the retina . Opsin plays a crucial role in the visual process, as it binds to a chromophore to form a photosensitive pigment, rhodopsin, which absorbs light and initiates a chemical reaction that sends a signal to the brain .
Mode of Action
1-Azido-4-iodobenzene acts as a hydrophobic photosensitive probe . It partitions preferentially into photoreceptor disc membranes and, upon ultraviolet (UV) irradiation, becomes covalently bound to opsin and phospholipid . This binding is linearly related to the concentration of 1-Azido-4-iodobenzene .
Biochemical Pathways
The action of 1-Azido-4-iodobenzene affects the visual transduction pathway . By binding to opsin, it modifies the protein’s structure and potentially its function, which could alter the process of converting light into electrical signals in the retina .
Pharmacokinetics
Given its hydrophobic nature and its ability to bind to proteins upon uv irradiation , it can be inferred that these characteristics may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The covalent binding of 1-Azido-4-iodobenzene to opsin and phospholipid upon UV irradiation results in the modification of these molecules . This could potentially alter the function of opsin and disrupt the normal visual process .
Action Environment
The action of 1-Azido-4-iodobenzene is influenced by environmental factors such as light and temperature . UV irradiation is necessary for the compound to bind to its targets . Additionally, the compound is typically stored at low temperatures (−20°C) to maintain its stability .
生化分析
Biochemical Properties
1-Azido-4-iodobenzene plays a significant role in biochemical reactions, particularly in the field of photochemistry and photobiology. It acts as a photosensitive probe that can be used to study the interactions of proteins and other biomolecules. Upon exposure to ultraviolet light, 1-Azido-4-iodobenzene can form covalent bonds with nearby biomolecules, such as proteins and phospholipids. This property makes it useful for labeling and identifying specific proteins and studying their interactions within biological membranes .
Cellular Effects
1-Azido-4-iodobenzene has been shown to influence various cellular processes. In photoreceptor cells, it can partition into photoreceptor disc membranes and, upon UV irradiation, become covalently bound to opsin and phospholipids . This interaction can affect cell signaling pathways and gene expression by modifying the activity of opsin, a key protein involved in the visual signal transduction pathway. Additionally, 1-Azido-4-iodobenzene can impact cellular metabolism by altering the function of membrane-bound enzymes and transporters.
Molecular Mechanism
The molecular mechanism of 1-Azido-4-iodobenzene involves its ability to form covalent bonds with biomolecules upon UV irradiationThe azido group in 1-Azido-4-iodobenzene can react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable covalent adducts . This mechanism is useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Azido-4-iodobenzene can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Prolonged exposure to light and higher temperatures can lead to its degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that 1-Azido-4-iodobenzene can have lasting effects on cellular function, particularly in photoreceptor cells, where it can permanently modify the activity of opsin and other membrane proteins.
Dosage Effects in Animal Models
The effects of 1-Azido-4-iodobenzene in animal models vary with different dosages. At low doses, the compound can be used to selectively label and study specific proteins without causing significant toxicity . At higher doses, 1-Azido-4-iodobenzene can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymes. These adverse effects highlight the importance of carefully controlling the dosage when using this compound in biochemical research.
Metabolic Pathways
1-Azido-4-iodobenzene is involved in various metabolic pathways, particularly those related to its role as a photoaffinity probe. The compound can be metabolized by enzymes that process azido and iodine-containing compounds These metabolic pathways can lead to the formation of reactive intermediates that can further interact with biomolecules, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 1-Azido-4-iodobenzene is transported and distributed based on its hydrophobic nature. The compound can readily partition into lipid membranes, where it can interact with membrane-bound proteins and phospholipids . Transporters and binding proteins may also facilitate the movement of 1-Azido-4-iodobenzene within cells, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-Azido-4-iodobenzene is primarily within lipid membranes, particularly in photoreceptor disc membranes . The compound’s hydrophobic nature allows it to integrate into these membranes, where it can interact with membrane proteins and phospholipids. Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of 1-Azido-4-iodobenzene within specific cellular compartments.
属性
IUPAC Name |
1-azido-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKWWVZXVTOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201951 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53694-87-4 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)

![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (2,6-dimethylphenyl) ester](/img/structure/B1225592.png)

![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)
![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)
![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)
![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)

![2-Benzoylimino-1-(2-furanylmethyl)-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225606.png)
